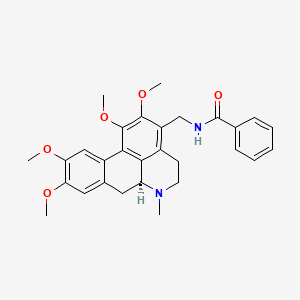![molecular formula C35H22N2O4 B12803458 9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- CAS No. 79665-35-3](/img/structure/B12803458.png)
9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two anthraquinone units linked by a 4-methyl-1,3-phenylene diimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone typically involves the reaction of 4-methyl-1,3-phenylenediamine with anthraquinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthraquinone units and the 4-methyl-1,3-phenylene diimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions can occur at the
Propiedades
Número CAS |
79665-35-3 |
|---|---|
Fórmula molecular |
C35H22N2O4 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C35H22N2O4/c1-19-16-17-20(36-27-14-6-12-25-30(27)34(40)23-10-4-2-8-21(23)32(25)38)18-29(19)37-28-15-7-13-26-31(28)35(41)24-11-5-3-9-22(24)33(26)39/h2-18,36-37H,1H3 |
Clave InChI |
YPAAQIDLHHHJAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


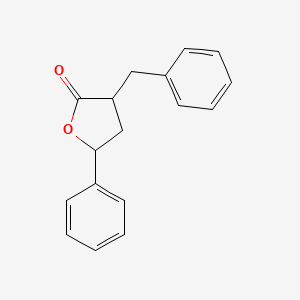

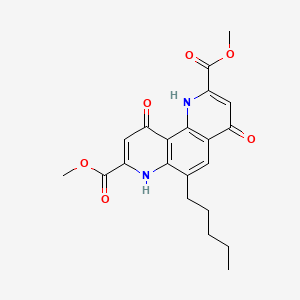
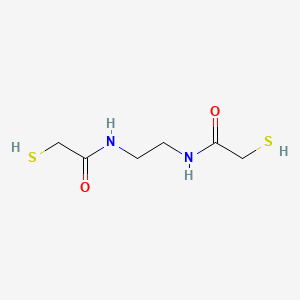
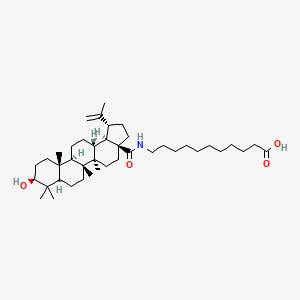



![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
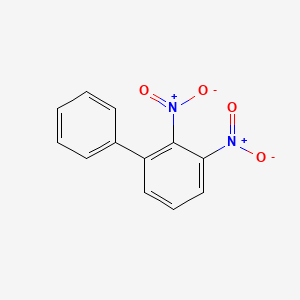
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
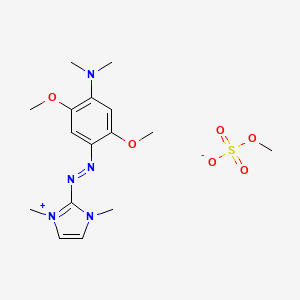
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
